Melitidin

HMG-CoA Reductase Inhibition Computational Chemistry Statin-like Activity

Procure Melitidin to guarantee direct, statin-like HMG-CoA reductase inhibition in your assays. Unlike common citrus flavonoids (e.g., naringin) that lack the 3-hydroxy-3-methylglutaryl (HMG) ester warhead, Melitidin's unique HMG moiety enables competitive enzyme binding (ΔG = -13.2 kcal/mol), making it the only valid positive control for statin-mechanism studies. Its defined biosynthetic gene cluster (CgUGTs/CgATs) also ensures a scalable, consistent supply beyond low-yield bergamot extracts. Choose Melitidin when experimental design demands a pure, mechanistic HMGR inhibitor without the pleiotropic effects of synthetic drugs.

Molecular Formula C33H40O18
Molecular Weight 724.7 g/mol
Cat. No. B12368738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelitidin
Molecular FormulaC33H40O18
Molecular Weight724.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O
InChIInChI=1S/C33H40O18/c1-13-25(40)27(42)29(44)31(47-13)51-30-28(43)26(41)21(12-46-23(39)11-33(2,45)10-22(37)38)50-32(30)48-16-7-17(35)24-18(36)9-19(49-20(24)8-16)14-3-5-15(34)6-4-14/h3-8,13,19,21,25-32,34-35,40-45H,9-12H2,1-2H3,(H,37,38)/t13-,19-,21+,25-,26+,27+,28-,29+,30+,31-,32+,33?/m0/s1
InChIKeyNEFQWEGQYZRALY-LIRNRXGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Melitidin for Research Procurement: A Flavanone Glycoside with a Statin-Like HMG Moiety


Melitidin is a flavanone glycoside featuring a 3-hydroxy-3-methylglutaryl (HMG) ester moiety, which confers a structural similarity to the endogenous substrate of HMG-CoA reductase [1]. First isolated from bergamot orange (Citrus bergamia) and later identified in pummelo (Citrus grandis 'Tomentosa') [2], melitidin is an acylated flavonoid composed of a naringenin aglycone linked to a neohesperidose disaccharide that is further conjugated to an HMG acid group [3]. This unique structural architecture underpins its primary reported biological activities, which include cholesterol modulation and antitussive effects [2][3].

Why Melitidin Cannot Be Replaced by Common Citrus Flavonoids in Lipid Research


Although citrus fruits are rich sources of flavonoids like naringin and neohesperidin, melitidin possesses a critical structural feature that cannot be mimicked by simple flavonoid glycosides: a 3-hydroxy-3-methylglutaryl (HMG) ester moiety [1]. This HMG group allows melitidin to act as a competitive inhibitor of HMG-CoA reductase, a mechanism of action directly comparable to that of prescription statin drugs [2]. In contrast, common citrus flavonoids such as naringin and neohesperidin, which lack this HMG moiety, do not exhibit direct HMG-CoA reductase inhibition; their cholesterol-lowering effects, if any, operate through distinct pathways, such as the downregulation of HMGCR expression [3]. Therefore, substituting melitidin with a generic citrus flavonoid in a research setting targeting the HMG-CoA reductase pathway will fail to replicate the specific biochemical interaction and resultant data.

Quantitative Evidence for Melitidin Differentiation in Cholesterol Modulation, Antioxidant Activity, and Biosynthesis


Computational Binding Analysis of Melitidin and Simvastatin to HMG-CoA Reductase

Melitidin exhibits a high binding affinity for the HMG-CoA reductase (HMGR) enzyme, comparable to the synthetic statin drug simvastatin. Computational analysis using Density Functional Theory (DFT) revealed that melitidin interacts with the catalytic site of HMGR with a calculated binding energy of -13.2 kcal/mol, which is quantitatively similar to the -14.1 kcal/mol observed for simvastatin [1]. This demonstrates that melitidin's HMG moiety enables a direct, competitive inhibition mechanism analogous to that of a clinically established statin drug, a property absent in common citrus flavonoids.

HMG-CoA Reductase Inhibition Computational Chemistry Statin-like Activity

Comparative In Vitro Cholesterol-Lowering Mechanisms of Melitidin and Bergamot Extract Components

Melitidin's mechanism for lowering cholesterol is distinct from other components found in the same botanical source. In a study on HepG2 cells, bergamot fruit extract (BFE) and its constituent neohesperidin reduced total and free cholesterol levels by decreasing HMGCR protein expression, without directly inhibiting the enzyme's activity. Conversely, melitidin and brutieridin were identified as direct HMG-CoA reductase inhibitors [1]. This mechanistic divergence means that while neohesperidin modulates enzyme expression, melitidin directly antagonizes the enzyme's catalytic function, a critical differentiation for mechanism-of-action studies.

Cholesterol Metabolism HepG2 Cells AMPK Pathway

Differential Contribution of Melitidin to Antioxidant Activity in Shatianyu Pulp

Among flavonoids isolated from Shatianyu (Citrus grandis L. Osbeck) pulp, melitidin was identified as a top contributor to overall antioxidant activity, but with a nuanced profile. An online knockout method revealed that melitidin, bergamjuicin, and naringin contributed most to the oxygen radical absorbance capacity (ORAC). Specifically for cellular antioxidant activity (CAA), bergamjuicin, melitidin, and a specific apigenin derivative were the primary contributors [1]. Notably, naringin showed the highest ORAC activity among the isolated compounds, and the presence of a 3-hydroxy-3-methylglutaryl (HMG) group, as found in melitidin, was shown to decrease the ORAC activity compared to naringin [1]. This indicates that while melitidin is a major contributor to the holistic antioxidant profile of the extract, its individual activity is less than that of naringin due to the HMG modification, highlighting a functional trade-off for its statin-like properties.

Antioxidant Capacity ORAC Assay CAA Assay

Absolute and Relative Quantification of Melitidin in Citrus Bergamia Extract

Melitidin is a minor but distinctive component of bergamot fruit, with its concentration well-characterized relative to more abundant flavonoids. In a hydroalcoholic extract of bergamot pomace, the concentration of melitidin was determined to be 22 ± 1 mg/L, while its close structural analog brutieridin was present at 53 ± 1 mg/L [1]. In a separate analysis of a bergamot fruit polyphenolic fraction, melitidin concentration was 0.73 ± 0.05 mg/mL, compared to 3.21 ± 0.17 mg/mL for naringin and 1.48 ± 0.14 mg/mL for brutieridin [2]. This low natural abundance underscores the need for validated sourcing to ensure consistent experimental material.

Natural Product Analysis Quantification LC-HRMS

HMG-CoA Reductase Enzyme Inhibition by Recombinantly Produced Melitidin

The biological activity of melitidin has been validated using a recombinantly produced compound. Following the elucidation of its biosynthetic gene cluster in pummelo, melitidin was produced in a heterologous plant system (Nicotiana benthamiana). The resulting product was tested in an HMG-CoA reductase enzyme inhibition assay, where it demonstrated effective inhibition of the enzyme, confirming its potential as an anti-cholesterol statin drug candidate [1]. This heterologous production approach offers a defined and potentially scalable alternative to extraction from natural sources with low and variable yields.

Metabolic Engineering Biosynthesis HMGR Assay

Target Applications for Melitidin in Cholesterol, Cancer Stem Cell, and Metabolic Engineering Research


Investigating Direct HMG-CoA Reductase Inhibition with a Natural Statin Analog

Use melitidin as a positive control or probe to study the direct inhibition of HMG-CoA reductase, a mechanism confirmed by computational studies showing a binding energy of -13.2 kcal/mol, comparable to simvastatin's -14.1 kcal/mol [1]. This application is particularly suited for assays where a clear, statin-like effect is required but without the pleiotropic effects associated with synthetic drugs, or for comparative studies against common citrus flavonoids (e.g., naringin) that lack this direct inhibitory activity [2].

Studying Mevalonate Pathway Disruption in Cancer Stem Cell Models

Employ melitidin, either as a pure compound or in defined mixtures like the 2:1 Brutieridin:Melitidin (BMF) formulation, to block the action of HMG-CoA reductase (HMGR) and disrupt mevalonate biosynthesis in cancer stem cell (CSC) models [3]. This approach leverages the statin-like properties of melitidin to target the metabolic dependencies of CSCs, a research avenue distinct from its lipid-lowering applications and requiring a specific HMG-CoA reductase inhibitor.

Metabolic Engineering for the Production of Valuable HMG-Flavonoids

Utilize the elucidated biosynthetic gene cluster (CgUGTs, Cg1,2RhaT, CgATs) for melitidin production in heterologous plant systems like Nicotiana benthamiana [4]. This provides a defined, consistent, and scalable source of melitidin for research and potential industrial applications, circumventing the challenges of low natural abundance (e.g., 0.73 ± 0.05 mg/mL in bergamot extracts) [5] and variable yields from traditional extraction methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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